molecular formula C23H27NO4S B3984895 dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B3984895
M. Wt: 413.5 g/mol
InChI Key: IQFKSKZRRFDOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate (DMAPT) is a small molecule compound that has gained attention in recent years due to its potential therapeutic applications. DMAPT is a derivative of the naturally occurring compound, parthenolide, which is found in feverfew plants.

Mechanism of Action

Dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate acts by inhibiting the activity of NF-κB, which is involved in the regulation of genes that promote cell survival, proliferation, and inflammation. This compound inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the accumulation of IκBα and the inhibition of NF-κB activity. This results in the downregulation of NF-κB target genes involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which is important for metastasis.

Advantages and Limitations for Lab Experiments

One advantage of dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is its specificity for NF-κB inhibition, which makes it a promising therapeutic agent for cancer and inflammatory diseases. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which could enhance the efficacy of these treatments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been shown to have cytotoxic effects on normal cells at high concentrations, which could limit its therapeutic potential.

Future Directions

For dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate research include the development of more efficient synthesis methods and formulations for in vivo administration. In addition, further studies are needed to determine the optimal dose and treatment schedule for this compound in different cancer types and stages. This compound could also be combined with other anti-cancer agents to enhance its efficacy and reduce toxicity. Finally, the potential of this compound as an anti-inflammatory and anti-neurodegenerative agent should be further explored.

Scientific Research Applications

Dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-cancer properties, this compound has also been studied for its potential as an anti-inflammatory and anti-neurodegenerative agent.

properties

IUPAC Name

dimethyl 1-(1-adamantyl)-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4S/c1-27-21(25)18-11-24(23-8-14-5-15(9-23)7-16(6-14)10-23)12-19(22(26)28-2)20(18)17-3-4-29-13-17/h3-4,11-16,20H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFKSKZRRFDOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CSC=C2)C(=O)OC)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 6
dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

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